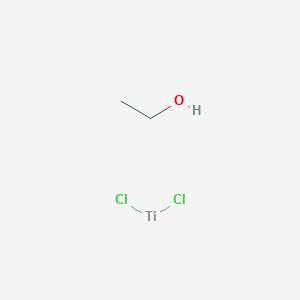
Dichlorotitanium; ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le dichlorure de titane ; éthanol est un composé qui combine le titane, le chlore et l'éthanol
Méthodes De Préparation
Voies synthétiques et conditions de réaction
Le dichlorure de titane ; éthanol peut être synthétisé par diverses méthodes. Une approche courante implique la réaction du tétrachlorure de titane avec l'éthanol. La réaction se produit généralement dans des conditions contrôlées pour garantir la formation correcte du composé. La réaction générale est la suivante :
TiCl4+2C2H5OH→TiCl2(OEt)2+2HCl
Cette réaction nécessite une manipulation minutieuse des réactifs et un contrôle de la température et de la pression pour obtenir le produit souhaité.
Méthodes de production industrielle
En milieu industriel, la production de dichlorure de titane ; éthanol peut impliquer des réacteurs à grande échelle et des systèmes à flux continu pour optimiser le rendement et l'efficacité. L'utilisation de catalyseurs et de techniques de purification avancées peut améliorer encore le processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le dichlorure de titane ; éthanol subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former du dioxyde de titane et d'autres sous-produits.
Réduction : Les réactions de réduction peuvent convertir le dichlorure de titane ; éthanol en composés de titane à l'état d'oxydation inférieur.
Substitution : Les atomes de chlore du composé peuvent être substitués par d'autres ligands, tels que des alcoxides ou des amines.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions avec le dichlorure de titane ; éthanol comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme l'hydrure de lithium aluminium et des nucléophiles pour les réactions de substitution. Les conditions de réaction telles que la température, le solvant et le pH jouent un rôle crucial dans la détermination de l'issue de ces réactions.
Principaux produits formés
Les principaux produits formés à partir de réactions impliquant le dichlorure de titane ; éthanol dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire du dioxyde de titane, tandis que les réactions de substitution peuvent produire divers alcoxides de titane.
Applications de la recherche scientifique
Le dichlorure de titane ; éthanol a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme précurseur pour la synthèse de catalyseurs et de matériaux à base de titane.
Biologie : Les propriétés uniques du composé le rendent utile pour étudier les interactions et les processus biologiques.
Médecine : La recherche se poursuit pour explorer son potentiel dans la délivrance de médicaments et les applications thérapeutiques.
Industrie : Le dichlorure de titane ; éthanol est utilisé dans la production de matériaux avancés, de revêtements et de polymères {_svg_1}
Mécanisme d'action
Le mécanisme d'action du dichlorure de titane ; éthanol implique son interaction avec des cibles moléculaires et des voies. Le composé peut se lier à divers ligands et subir des réactions redox, influençant le comportement d'autres molécules. Ses effets sont médiés par des changements d'états d'oxydation et de chimie de coordination, impactant des processus tels que la catalyse et la synthèse de matériaux .
Applications De Recherche Scientifique
Dichlorotitanium; ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of titanium-based catalysts and materials.
Biology: The compound’s unique properties make it useful in studying biological interactions and processes.
Medicine: Research is ongoing to explore its potential in drug delivery and therapeutic applications.
Industry: This compound is used in the production of advanced materials, coatings, and polymers
Mécanisme D'action
The mechanism of action of dichlorotitanium; ethanol involves its interaction with molecular targets and pathways. The compound can bind to various ligands and undergo redox reactions, influencing the behavior of other molecules. Its effects are mediated through changes in oxidation states and coordination chemistry, impacting processes such as catalysis and material synthesis .
Comparaison Avec Des Composés Similaires
Composés similaires
Dichlorure de titanocène : Un autre composé à base de titane ayant une réactivité et des applications similaires.
Dichlorure de zirconocène : Un analogue du zirconium ayant des propriétés chimiques comparables.
Dichlorure de hafnocène : Un analogue de l'hafnium utilisé dans des contextes similaires.
Unicité
Le dichlorure de titane ; éthanol est unique en raison de sa combinaison spécifique de titane, de chlore et d'éthanol, qui lui confère des propriétés chimiques et une réactivité distinctes.
Propriétés
Numéro CAS |
42855-39-0 |
|---|---|
Formule moléculaire |
C2H6Cl2OTi |
Poids moléculaire |
164.84 g/mol |
Nom IUPAC |
dichlorotitanium;ethanol |
InChI |
InChI=1S/C2H6O.2ClH.Ti/c1-2-3;;;/h3H,2H2,1H3;2*1H;/q;;;+2/p-2 |
Clé InChI |
SZHZJPYNAORVRP-UHFFFAOYSA-L |
SMILES canonique |
CCO.Cl[Ti]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


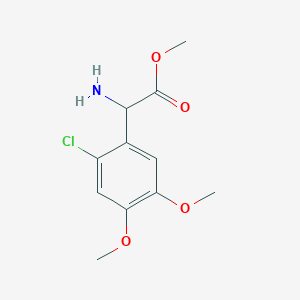
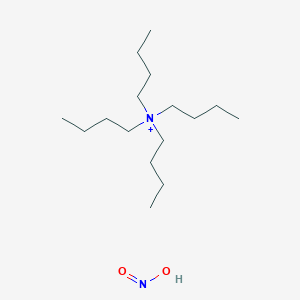
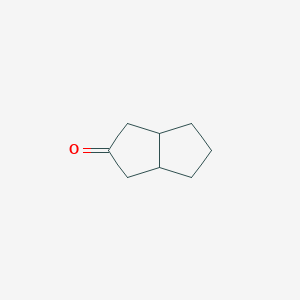
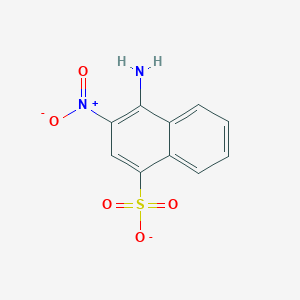
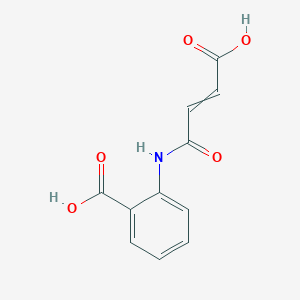
![(E)-N-[1-(Benzenesulfonyl)propan-2-ylidene]hydroxylamine](/img/structure/B11726770.png)
![1H,5H-Benzo[ij]quinolizin-5-one,2,3,6,7-tetrahydro-1-hydroxy-1-methyl-](/img/structure/B11726772.png)
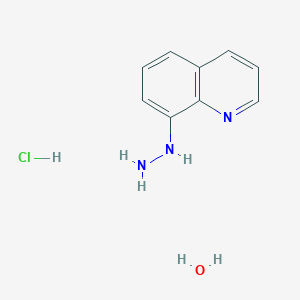
![2-[(E)-[(2-Hydroxynaphthalen-1-YL)methylidene]amino]pyridin-3-OL](/img/structure/B11726782.png)
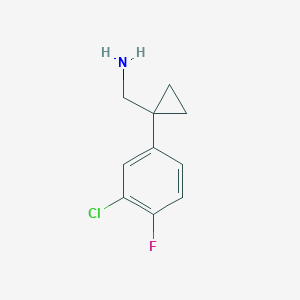
![3-(3-chloro-1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B11726792.png)
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoate](/img/structure/B11726798.png)
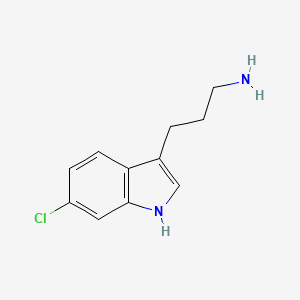
![2-{2-[(Hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B11726810.png)
